molecular formula C17H15N3OS B12151723 (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one CAS No. 641996-67-0

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12151723
CAS No.: 641996-67-0
M. Wt: 309.4 g/mol
InChI Key: LHVHFESUYZABFZ-DHDCSXOGSA-N
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Description

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of a thioamide with an α-haloketone, followed by cyclization. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, thiazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating various diseases.

Industry

In industry, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of thiazole derivatives.

    Benzothiazole: Another class of thiazole derivatives with similar biological activities.

    Pyridine derivatives: Compounds containing the pyridine ring, which may have similar properties.

Uniqueness

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

CAS No.

641996-67-0

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3OS/c1-11-5-6-14(12(2)8-11)19-17-20-16(21)15(22-17)9-13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21)/b15-9-

InChI Key

LHVHFESUYZABFZ-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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